4-Isopropyl-5-methylfuran-2-carbaldehyde
Overview
Description
4-Isopropyl-5-methylfuran-2-carbaldehyde: is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is a furan derivative, characterized by the presence of an isopropyl group and a methyl group attached to the furan ring, along with an aldehyde functional group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-methylfuran-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method is the Friedel-Crafts acylation of furan derivatives using isopropyl and methyl substituents . The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity . The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-5-methylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and catalysts depending on the desired substitution.
Major Products:
Oxidation: 4-Isopropyl-5-methylfuran-2-carboxylic acid
Reduction: 4-Isopropyl-5-methylfuran-2-methanol
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropyl-5-methylfuran-2-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isopropyl-5-methylfuran-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the furan ring may participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 4-Isopropyl-5-methylfuran-2-carboxylic acid
- 4-Isopropyl-5-methylfuran-2-methanol
- 4-Isopropyl-5-methylfuran-2-amine
Comparison: 4-Isopropyl-5-methylfuran-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and chemical properties compared to its analogs . For instance, the aldehyde group allows for specific oxidation and reduction reactions that are not possible with the carboxylic acid or alcohol derivatives . Additionally, the furan ring structure provides a versatile platform for further chemical modifications .
Biological Activity
Overview
4-Isopropyl-5-methylfuran-2-carbaldehyde (CAS No. 1000993-65-6) is an organic compound with the molecular formula CHO and a molecular weight of 152.19 g/mol. This compound is gaining attention in various fields, particularly in medicinal chemistry due to its potential biological activities , including antimicrobial and antioxidant properties.
The synthesis of this compound typically involves the Friedel-Crafts acylation of furan derivatives, utilizing Lewis acids such as aluminum chloride as catalysts. The aldehyde group present in this compound allows for diverse chemical reactions, including oxidation to carboxylic acids and reduction to alcohols, which are essential for its biological applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of this compound. Research indicates that compounds containing furan moieties exhibit significant antibacterial effects against various pathogens. For instance, a study demonstrated that derivatives of furan, including this compound, showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that this compound can scavenge free radicals effectively, highlighting its potential use in formulations aimed at reducing oxidative damage.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions and leading to desired therapeutic effects. This mechanism underlies both its antimicrobial and antioxidant activities .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited an inhibition zone diameter of 15 mm against S. aureus, suggesting significant antibacterial activity .
Case Study 2: Antioxidant Potential
In another investigation, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a concentration-dependent scavenging effect with an IC value of 25 μM, indicating its potential as a natural antioxidant agent.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, a comparative analysis was conducted:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Notes |
---|---|---|---|
This compound | Moderate | High | Effective against S. aureus and E. coli |
5-Methylfuran-2-carbaldehyde | Low | Moderate | Less effective than isopropyl derivative |
Furfural | Low | Moderate | Commonly used but less potent |
Properties
IUPAC Name |
5-methyl-4-propan-2-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)9-4-8(5-10)11-7(9)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQDZGDPNMUECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728816 | |
Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000993-65-6 | |
Record name | 5-Methyl-4-(propan-2-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.